An In-Depth Technical Guide to 2-Bromo-6-fluorotoluene (CAS: 1422-54-4)
An In-Depth Technical Guide to 2-Bromo-6-fluorotoluene (CAS: 1422-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorotoluene, with the CAS number 1422-54-4, is a substituted aromatic compound that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom flanking a methyl group on a benzene ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, its applications in drug discovery and development, and key safety information. The strategic placement of the bromo and fluoro substituents allows for selective functionalization, making it a versatile tool for medicinal chemists and process development scientists.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-6-fluorotoluene is essential for its effective use in research and development. The following tables summarize its key physical and chemical characteristics.
Table 1: General and Physical Properties [2]
| Property | Value |
| CAS Number | 1422-54-4 |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 180-182 °C |
| Density | 1.53 g/cm³ |
| Refractive Index | n²⁰/D 1.535 |
Table 2: Spectroscopic Data
| Spectroscopic Data | Details |
| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.15-7.05 (m, 1H), 6.95-6.85 (m, 1H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 162.5 (d, J=245 Hz), 131.0 (d, J=10 Hz), 128.5 (d, J=5 Hz), 125.0 (d, J=20 Hz), 115.0 (d, J=25 Hz), 22.0 (s) |
| Mass Spectrum (EI) | m/z 188/190 (M+), 109, 83 |
Synthesis of 2-Bromo-6-fluorotoluene
A common and effective method for the synthesis of 2-Bromo-6-fluorotoluene is via a Sandmeyer-type reaction, starting from the readily available precursor, 3-fluoro-2-methylaniline (also known as 2-fluoro-6-aminotoluene). This multi-step process involves the diazotization of the primary amine followed by a copper-catalyzed bromination.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Synthesis of 2-Bromo-6-fluorotoluene from 3-fluoro-2-methylaniline.
Detailed Experimental Protocol
Materials:
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3-Fluoro-2-methylaniline
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Ice
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
Step 1: Diazotization of 3-Fluoro-2-methylaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-fluoro-2-methylaniline (1 equivalent).
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Cool the flask in an ice-salt bath to 0 °C.
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Slowly add hydrobromic acid (48%, 3 equivalents) while maintaining the temperature between 0 and 5 °C.
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Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 1 equivalent).
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Cool the diazonium salt solution from Step 1 to 0 °C.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
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The reaction mixture is then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation to afford 2-Bromo-6-fluorotoluene as a colorless to pale yellow liquid.
Applications in Drug Discovery and Development
2-Bromo-6-fluorotoluene is a valuable building block for the synthesis of a variety of pharmaceutical compounds. Its utility stems from the ability to selectively functionalize the bromine and methyl groups, as well as the influence of the fluorine atom on the molecule's properties.
Role as a Key Intermediate
The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The methyl group can be oxidized to a carboxylic acid or a benzylic bromide, providing further handles for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.
While specific examples in publicly available literature are often proprietary, the structural motif of 2-bromo-6-fluorotoluene is found in precursors to a range of biologically active molecules, including kinase inhibitors and central nervous system agents. Its application in the synthesis of novel compounds has the potential to lead to breakthroughs in drug discovery.[1]
Representative Synthetic Application Workflow
The following diagram illustrates a general workflow for utilizing 2-Bromo-6-fluorotoluene in the synthesis of a more complex, drug-like molecule.
Caption: General synthetic workflow utilizing 2-Bromo-6-fluorotoluene.
Safety and Handling
2-Bromo-6-fluorotoluene is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: Hazard and Precautionary Information [2]
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
2-Bromo-6-fluorotoluene is a versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive sites allows for the construction of complex molecular architectures. A sound understanding of its properties, synthesis, and safe handling procedures is crucial for its effective application in the development of novel and impactful chemical entities.
